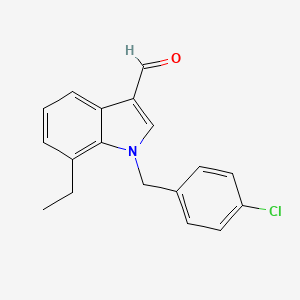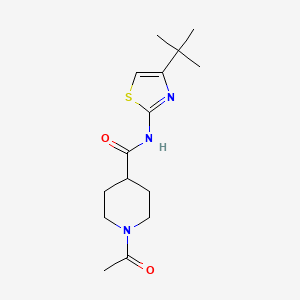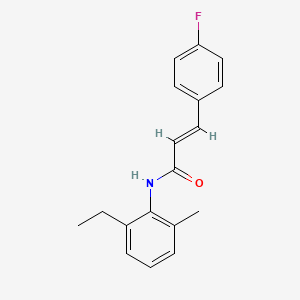
1-(4-chlorobenzyl)-7-ethyl-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorobenzyl)-7-ethyl-1H-indole-3-carbaldehyde is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as CBL0137 and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of CBL0137 is not fully understood. However, it has been found to interact with the FACT (facilitates chromatin transcription) complex, which is involved in DNA transcription and repair. CBL0137 has been found to inhibit the activity of FACT, leading to the downregulation of various oncogenes and the upregulation of tumor suppressor genes. This results in the inhibition of cancer cell growth and induction of cell death.
Biochemical and Physiological Effects
CBL0137 has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce the expression of heat shock proteins, which are involved in cellular stress response. CBL0137 has also been found to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is involved in inflammation and immune response. This compound has also been found to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using CBL0137 in lab experiments is its potential as a cancer therapy. This compound has been found to inhibit the growth of various cancer cell lines, making it a potential candidate for cancer therapy. However, one limitation of using CBL0137 is its low solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
For research on CBL0137 include investigating its potential as a cancer therapy, its mechanism of action, and improving its solubility.
Synthesis Methods
The synthesis of 1-(4-chlorobenzyl)-7-ethyl-1H-indole-3-carbaldehyde involves the reaction between 4-chlorobenzylamine and 3-ethylindole-2-carboxaldehyde. The reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of the reaction is typically around 50-60%. The compound can be purified using chromatography techniques.
Scientific Research Applications
CBL0137 has been found to have potential applications in cancer research. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. CBL0137 has also been found to induce cell death in cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-7-ethylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO/c1-2-14-4-3-5-17-15(12-21)11-20(18(14)17)10-13-6-8-16(19)9-7-13/h3-9,11-12H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSUVLWSKCDZGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC3=CC=C(C=C3)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-7-ethyl-1H-indole-3-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[4-(diethylamino)benzylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B5781331.png)

![ethyl 2-[(4,7-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B5781363.png)


![methyl 2-({[(2-hydroxyethyl)(methyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5781385.png)

![3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5781397.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5781403.png)
![2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide](/img/structure/B5781409.png)


![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide](/img/structure/B5781424.png)
